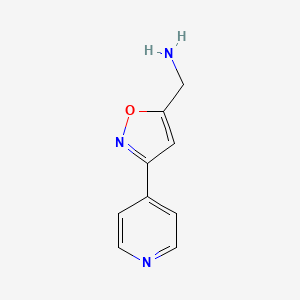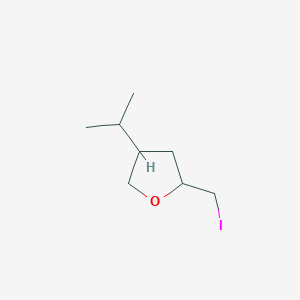
2-(Iodomethyl)-4-(propan-2-yl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Iodomethyl)-4-(propan-2-yl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom and four carbon atoms. This particular compound is characterized by the presence of an iodomethyl group and a propan-2-yl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-4-(propan-2-yl)oxolane typically involves the iodination of a suitable precursor. One common method is the reaction of 4-(propan-2-yl)oxolane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high efficiency and purity.
化学反应分析
Types of Reactions
2-(Iodomethyl)-4-(propan-2-yl)oxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl-substituted oxolanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or ether.
Major Products Formed
Substitution Reactions: Products include hydroxymethyl, cyanomethyl, and aminomethyl oxolanes.
Oxidation Reactions: Products include oxolane carboxylic acids or ketones.
Reduction Reactions: Products include methyl-substituted oxolanes.
科学研究应用
2-(Iodomethyl)-4-(propan-2-yl)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxolane derivatives. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine: Potential applications include the development of pharmaceuticals where the oxolane ring is a key structural component. It may be used in the synthesis of antiviral or anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in polymer chemistry and material science.
作用机制
The mechanism of action of 2-(Iodomethyl)-4-(propan-2-yl)oxolane depends on the specific reactions it undergoes. In substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)-4-(propan-2-yl)oxolane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and may be used in different synthetic applications.
2-(Chloromethyl)-4-(propan-2-yl)oxolane: Contains a chlorine atom instead of iodine. It is less reactive than the iodo compound and may require different reaction conditions.
2-(Hydroxymethyl)-4-(propan-2-yl)oxolane: Contains a hydroxyl group instead of iodine. It has different chemical properties and is used in different types of reactions.
Uniqueness
2-(Iodomethyl)-4-(propan-2-yl)oxolane is unique due to the presence of the iodomethyl group, which is a good leaving group in substitution reactions. This makes it highly reactive and versatile in organic synthesis. Its reactivity can be fine-tuned by modifying the reaction conditions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H15IO |
|---|---|
分子量 |
254.11 g/mol |
IUPAC 名称 |
2-(iodomethyl)-4-propan-2-yloxolane |
InChI |
InChI=1S/C8H15IO/c1-6(2)7-3-8(4-9)10-5-7/h6-8H,3-5H2,1-2H3 |
InChI 键 |
UIGRAZFXJUHAPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CC(OC1)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13193956.png)
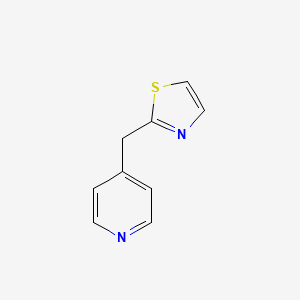


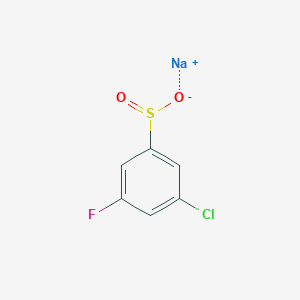
![N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide](/img/structure/B13193989.png)

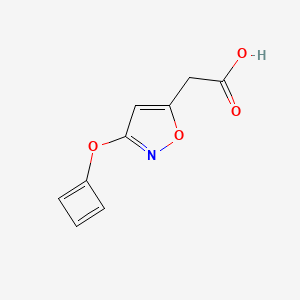
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13194008.png)
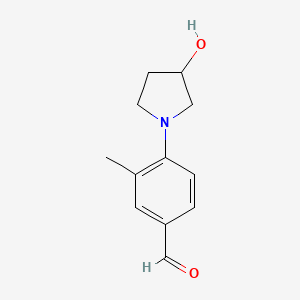
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)

